3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a complex organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromen-2-one core, followed by the introduction of the methoxy and dimethyl groups, and finally, the attachment of the propanamide moiety. Common reagents used in these reactions include methoxybenzaldehyde, dimethyl malonate, and propanoyl chloride. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
- 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate .
Uniqueness
Its methoxy and dimethyl substituents, along with the propanamide moiety, contribute to its versatility in various chemical reactions and biological activities .
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C24H27NO5/c1-15-18-9-11-20(28-3)16(2)23(18)30-24(27)19(15)10-12-22(26)25-14-13-17-7-5-6-8-21(17)29-4/h5-9,11H,10,12-14H2,1-4H3,(H,25,26) |
InChI Key |
HEMKYUPCCRMWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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